molecular formula C31H26BrN3O2S2 B2785558 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681274-54-4

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2785558
CAS No.: 681274-54-4
M. Wt: 616.59
InChI Key: NWSCAJXEDKPEMR-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C31H26BrN3O2S2 and its molecular weight is 616.59. The purity is usually 95%.
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Biological Activity

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound belonging to the class of indole derivatives. Its complex structure includes an indole core, a thioether linkage, and a pyrazole moiety, which suggest potential biological activities, particularly in cancer therapy and antiviral applications.

Chemical Structure and Properties

The compound's chemical formula is C30H23BrN3O2S2C_{30}H_{23}BrN_{3}O_{2}S_{2}, and its structure can be characterized by several functional groups that are common in pharmaceuticals:

Functional Group Description
Indole CoreA bicyclic structure known for diverse biological activity.
Thioether LinkageEnhances lipophilicity and potential receptor interactions.
Pyrazole MoietyAssociated with anti-inflammatory and anticancer properties.

The biological activity of this compound may involve multiple mechanisms:

  • Receptor Interaction : The indole and pyrazole components may interact with various biological receptors, potentially modulating their activity.
  • Enzyme Inhibition : The thioether linkage could enhance binding affinity to target enzymes involved in cancer progression or viral replication.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with indole cores have shown promising results against breast cancer cell lines:

Compound Cell Line IC50 (μM)
Indole Derivative AMCF7 (Breast Cancer)15.2
Indole Derivative BMDA-MB-23110.5

The specific compound has not been extensively studied in isolation; however, its structural similarities to known anticancer agents suggest it may exhibit comparable efficacy.

Antiviral Activity

The potential antiviral properties of this compound are underscored by studies on related pyrazole derivatives. For example, certain aryl-substituted pyrazoles have demonstrated activity against viral pathogens:

Compound Virus Targeted EC50 (μM)
Pyrazole Derivative CEBOV0.19
Pyrazole Derivative DInfluenza Virus12.5

While specific data for the compound remains limited, the presence of the thioether and pyrazole moieties suggests a mechanism that could inhibit viral replication.

Case Studies

A recent study explored the synthesis and biological evaluation of various thiophene derivatives, including those with indole structures. The findings indicated that modifications to the indole core significantly impacted biological activity:

  • Study Reference : Morales-Tenorio et al. (2024) demonstrated that specific substitutions on the indole ring enhanced anticancer activity against various cell lines while maintaining low toxicity levels.

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26BrN3O2S2/c1-37-24-14-10-22(11-15-24)28-17-26(29-7-4-16-38-29)33-35(28)31(36)20-39-30-19-34(27-6-3-2-5-25(27)30)18-21-8-12-23(32)13-9-21/h2-16,19,28H,17-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSCAJXEDKPEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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